O-(m-Chlorobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(m-Chlorobenzyl)hydroxylamine hydrochloride is a chemical compound utilized in various chemical syntheses and reactions. Its role is significant in the synthesis of N-benzoyliminopyridinium ylides and in the study of molecular structures and chemical reactions due to its unique properties.
Synthesis Analysis
A method for the synthesis of O-benzylhydroxylamine hydrochloride from polyvinyl alcohol alcoholysis liquor has been developed, achieving a total yield of 90.2% with 99.3% purity. This method involves amidation, etherification, and hydrolysis processes, with the structure confirmed by IR spectroscopy (L. Qian, 2013)(Qian, 2013).
Molecular Structure Analysis
The molecular structures of various hydroxylamines, including O-methylhydroxylamine and N-methylhydroxylamine, have been determined by electron diffraction in the gas phase. These studies provide insights into the structural changes occurring with methyl substitution and the effects on N-O and C-N bond lengths (D. Rankin et al., 1981)(Rankin et al., 1981).
Chemical Reactions and Properties
The reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride has been studied, revealing the formation of compounds with specific yields and providing insights into the reactive properties of related chlorobenzyl derivatives (T. Kurihara et al., 1977)(Kurihara et al., 1977).
Physical Properties Analysis
While specific studies directly addressing the physical properties of this compound are not highlighted, it's understood that such compounds' physical properties are crucial for their applications in chemical syntheses and analytical methods.
Chemical Properties Analysis
The chemical properties of this compound are indicative of its reactivity and usefulness in synthesizing various chemical compounds. The chemical reactivity, such as its ability to participate in condensation reactions and its role in the synthesis of N,N,O-trisubstituted hydroxylamines, underscores its chemical versatility (Sandeep Dhanju and D. Crich, 2016)(Dhanju & Crich, 2016).
Scientific Research Applications
Chemical Reactions and Synthesis :
- O-(m-Chlorobenzyl)hydroxylamine hydrochloride is used in chemical reactions with substituted benzylideneacetylacetones, leading to the production of isoxazoles and other compounds (Kurihara, Sakaguchi, & Hirano, 1976).
- It is also involved in the electrochemical amination of chlorobenzene, producing various chloroanilines and chlorophenylenediamines, which are significant in organic synthesis (Lisitsyn & Sukhov, 2018).
- Additionally, it plays a role in the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, used for aminating efficiency in various chemical procedures (Legault & Charette, 2003).
Advanced Materials and Nanotechnology :
- This chemical is utilized in the preparation of single-layer, high-quality reduced graphene oxide, which has applications in device manufacturing (Mao, Yu, Cui, Bo, Lu, & Chen, 2011).
Biochemical Applications :
- It has been used in the modification of enzymes, specifically in the amination of methionine residue in D-amino acid oxidase (D’Silva, Williams, & Massey, 1986).
- The compound is significant in molecular biology, particularly in post-PCR sterilization techniques to prevent contamination by modifying PCR products (Aslanzadeh, 1993).
Environmental Chemistry :
- It has been identified as a new source of hydroxyl radical production, which is important in environmental processes (Chen, Li, Zhang, Fang, Huang, Wang, & Ma, 2015).
Medical and Biological Research :
- Hydroxylamine hydrochloride has been tested as an inactivating agent for viruses like foot-and-mouth disease, showcasing its potential in virology (Fellowes, 1966).
Mechanism of Action
Target of Action
O-(m-Chlorobenzyl)hydroxylamine hydrochloride, also known as O-(3-Chlorobenzyl)hydroxylamine hydrochloride, is a chemical compound used in the synthesis of hydroxylamines
Mode of Action
It is known to be used as a reagent in the synthesis of hydroxylamines .
Biochemical Pathways
It is primarily used as a reagent in chemical synthesis .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific context of its use .
Result of Action
It is primarily used as a reagent in the synthesis of hydroxylamines .
Action Environment
As a chemical reagent, its effectiveness and stability would likely depend on factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
properties
IUPAC Name |
O-[(3-chlorophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCEIVCWGWHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952080 | |
Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29605-78-5 | |
Record name | Hydroxylamine, O-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29605-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-(m-chlorobenzyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29605-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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